molecular formula C16H14N4O2 B2827712 3,4-dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887893-20-1

3,4-dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2827712
CAS No.: 887893-20-1
M. Wt: 294.314
InChI Key: HFGFKVLDNQAPBH-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, a structure identified in scientific literature as a privileged scaffold for the development of novel antibacterial agents . This class of compounds has demonstrated significant potential in addressing the global challenge of antimicrobial resistance (AMR) . Compounds sharing this core structure have shown potent bacteriostatic activity against a range of multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Some analogs have displayed minimum inhibitory concentrations (MICs) in the range of 0.06 to 2 μg/mL against clinical isolates of MRSA and show a low propensity for resistance development, making them excellent candidates for investigating new anti-infective strategies . The specific 3,4-dimethyl and pyridin-3-yl substituents on this molecule are designed to explore structure-activity relationships. The mechanism of action for this chemical class appears to be multi-targeting. While some N-(1,3,4-oxadiazol-2-yl)benzamides are known to inhibit bacterial processes like trans-translation or lipoteichoic acid biosynthesis, research suggests that other halogenated analogs with remarkable potency function by regulating menaquinone biosynthesis, depolarizing bacterial membranes, and inducing iron starvation, leading to bacterial killing . The 1,3,4-oxadiazole ring is a key bioisostere for carbonyl-containing groups and serves as a flat aromatic linker that ensures proper orientation for binding to biological targets . This reagent is intended for research applications such as in vitro antibacterial screening, structure-activity relationship (SAR) studies to optimize potency, and further investigation into its precise mechanism of action. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-5-6-12(8-11(10)2)14(21)18-16-20-19-15(22-16)13-4-3-7-17-9-13/h3-9H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGFKVLDNQAPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 3-pyridinecarboxylic acid hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the oxadiazole ring.

    Coupling with Benzamide: The oxadiazole intermediate is then coupled with 3,4-dimethylbenzoic acid or its derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst or nucleophiles (e.g., NH3) in a suitable solvent.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

3,4-dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridinyl-oxadiazole moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:
  • Substituent Diversity : The target compound’s pyridin-3-yl group distinguishes it from analogs with furanyl (LMM11), dihydrodioxin (Compound 24), or methoxy-substituted aryl groups (OZE-II). Pyridine’s nitrogen atom may enhance solubility or target binding compared to purely hydrophobic substituents .
  • Bioactivity : While LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase inhibition , OZE-II and Compound 6a show antimicrobial and enzyme-inhibitory effects, respectively . The target compound’s 3,4-dimethyl benzamide moiety may influence lipophilicity and membrane penetration, akin to Compound 24 .

Physicochemical and Drug-Likeness Comparison

  • Hydrogen Bonding: The pyridine nitrogen in the target compound could improve solubility and hydrogen-bonding capacity compared to non-polar substituents in Compound 24 or LMM11 .

Structure-Activity Relationship (SAR) Trends

  • Antifungal Activity : Sulfamoyl groups in LMM5 and LMM11 correlate with thioredoxin reductase inhibition, suggesting that electron-withdrawing substituents enhance antifungal potency . The target compound lacks sulfamoyl groups but may leverage its dimethyl and pyridine groups for alternative mechanisms.
  • Enzyme Inhibition : Compound 6a’s ethylthio group facilitates hCA II binding via hydrophobic interactions . The target compound’s pyridine moiety could similarly interact with enzyme active sites.
  • Antimicrobial Activity : Bulky substituents (e.g., OZE-II’s dimethoxyphenyl) may hinder biofilm penetration, whereas smaller groups like pyridine could improve efficacy against planktonic cells .

Biological Activity

3,4-Dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This compound contains a benzamide core and a pyridine-substituted oxadiazole moiety, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5OC_{15}H_{15}N_{5}O with a molecular weight of 281.31 g/mol. The compound features a dimethyl group at the 3 and 4 positions of the benzamide ring and a pyridine ring attached via an oxadiazole linker.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : The oxadiazole can be synthesized from hydrazides and carboxylic acids under acidic or basic conditions.
  • Benzamide Coupling : The final product is obtained through a coupling reaction between the oxadiazole and benzamide using reagents like EDCI or DCC.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole moiety have been shown to inhibit RET kinase activity effectively. RET kinase is implicated in various cancers, including thyroid cancer and neuroblastoma. A study demonstrated that specific oxadiazole derivatives inhibited cell proliferation driven by both wild-type RET and its gatekeeper mutations .

CompoundActivityReference
I-8Inhibits RET kinase activity
I-7Moderate cytotoxicity against cancer cell lines

The proposed mechanism for the anticancer activity involves:

  • Inhibition of Kinase Activity : The compound acts by binding to the ATP-binding site of RET kinase, preventing its phosphorylation and subsequent signaling cascades that promote cell proliferation.
  • Induction of Apoptosis : By inhibiting RET kinase activity, these compounds can induce apoptosis in cancer cells.

Case Studies

Several studies have explored the biological effects of related compounds:

  • RET Kinase Inhibition : A series of studies focused on 4-chloro-benzamides containing oxadiazole rings showed promising results as RET inhibitors in vitro. These studies reported moderate to high potency in ELISA-based assays .
  • Cell Proliferation Studies : In cellular assays, compounds similar to this compound demonstrated significant inhibition of growth in various cancer cell lines, indicating their potential as therapeutic agents against malignancies driven by RET signaling .

Q & A

Basic: What are the optimal synthetic routes for 3,4-dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide?

Answer:
The synthesis typically involves multi-step reactions focusing on oxadiazole ring formation and functional group coupling. Key steps include:

  • Cyclization : Formation of the 1,3,4-oxadiazole core via dehydrative cyclization of acylhydrazides using reagents like POCl₃ or PCl₅ .
  • Amide Coupling : Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields (e.g., 50–70% yields reported for similar oxadiazole derivatives) .
  • Purification : Column chromatography or recrystallization ensures purity, validated by HPLC (>95% purity in analogs) .

Advanced: How can molecular docking studies predict interactions with targets like GSK-3β or InhA?

Answer:

  • Target Selection : Prioritize kinases (e.g., GSK-3β) or enzymes (e.g., InhA) based on structural analogs showing activity against CDK2 or EGFR .
  • Docking Workflow : Use software like AutoDock Vina to simulate binding. For example, oxadiazole derivatives form hydrogen bonds with valine residues (bond lengths ~2.85–2.99 Å) in GSK-3β’s active site .
  • Validation : Check compliance with Lipinski’s rules (e.g., log P <5) to predict bioavailability .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., pyridinyl protons at δ 8.5–9.0 ppm, methyl groups at δ 2.1–2.4 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks for analogs at ~350–400 m/z) .
  • HPLC : Retention time consistency and ≥95% purity ensure batch reproducibility .

Advanced: How to resolve contradictions in bioactivity data across oxadiazole derivatives?

Answer:

  • Comparative SAR : Analyze substituent effects. For example, 3,4-dimethyl groups may enhance lipophilicity vs. methoxy groups improving solubility .
  • In Vitro/In Vivo Correlation : Test discrepancies using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
  • Crystallography : Resolve structural ambiguities via SHELX-refined X-ray structures to confirm substituent orientation .

Basic: What biological targets are common for oxadiazole-containing compounds?

Answer:

  • Enzymes : Kinases (EGFR, CDK2), bacterial enzymes (InhA), and proteases are common targets .
  • Receptors : GPCRs or nuclear receptors due to hydrogen-bonding capacity of oxadiazole .
  • Antimicrobial Targets : Oxadiazoles disrupt cell wall synthesis in S. aureus (MIC: 2–10 μM in analogs) .

Advanced: What strategies improve metabolic stability and pharmacokinetics?

Answer:

  • Structural Modifications : Introduce sulfonyl or morpholino groups to reduce CYP450 metabolism (e.g., t₁/₂ >4 h in analogs) .
  • Log P Optimization : Balance hydrophobicity (target log P 2–4) via substituent tuning (e.g., methyl vs. trifluoromethyl groups) .
  • Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance absorption .

Basic: How do pyridinyl and oxadiazole rings influence physicochemical properties?

Answer:

  • Hydrogen Bonding : Pyridinyl nitrogen acts as H-bond acceptor, enhancing target binding .
  • π-π Stacking : Aromatic rings facilitate interactions with protein active sites (e.g., tyrosine residues) .
  • Solubility : Pyridinyl groups improve aqueous solubility vs. methyl groups increasing lipophilicity .

Advanced: Which crystallographic techniques resolve 3D structure and intermolecular interactions?

Answer:

  • Data Collection : Use high-resolution (≤1.0 Å) synchrotron X-ray data for small molecules .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bond networks (e.g., O···H distances ~2.2–2.5 Å) .
  • Packing Analysis : Mercury software visualizes π-π interactions and hydrogen-bonding motifs .

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